benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 145100-54-5
VCID: VC21308117
InChI: InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3
SMILES: CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.: 145100-54-5

Cat. No.: VC21308117

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate - 145100-54-5

Specification

CAS No. 145100-54-5
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate
Standard InChI InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3
Standard InChI Key SYWFGYZHYRYOKS-UHFFFAOYSA-N
SMILES CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Properties

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative characterized by specific chemical and physical properties that define its behavior in various environments. This section details the essential identifying information and physical characteristics of the compound.

Basic Identification

The compound is uniquely identified through several standardized systems used in chemical research and industry. These identifiers allow for consistent recognition across different databases and literature sources.

ParameterValue
CAS Number145100-54-5
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Chemical FamilyDihydropyridine derivatives

The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen of the dihydropyridine ring, along with a propyl substituent at the 2-position and a ketone functionality at the 4-position. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.

Physical Properties

The physical state and properties of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate influence its handling, storage, and application in research settings. While comprehensive physical data is limited in the available literature, the compound is generally characterized as a solid at room temperature with solubility properties typical of medium-polarity organic compounds.

Structural Characteristics

The molecular structure of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate consists of several key functional groups that determine its chemical behavior and potential interactions with biological systems.

Functional Groups

  • A dihydropyridine core structure

  • A carbonyl (C=O) group at the 4-position

  • A propyl chain at the 2-position

  • A benzyloxycarbonyl (Cbz) group attached to the nitrogen atom

Structural Isomers

It is important to note that there exists a structural isomer of this compound, namely benzyl 2-iso-propyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 248919-73-5), which differs only in the branching pattern of the alkyl chain at position 2 (iso-propyl versus n-propyl) . This subtle structural difference may result in distinct chemical and biological properties between the two isomers.

Synthesis Methods

The preparation of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves sophisticated organic synthesis techniques. Multiple synthetic routes have been developed to produce this compound efficiently.

Hantzsch Dihydropyridine Synthesis

One of the most common methods for synthesizing this compound is the Hantzsch dihydropyridine synthesis, which involves the condensation of multiple components under specific reaction conditions.

The general approach involves:

  • Condensation of an aldehyde (typically propanal for the propyl substituent)

  • Reaction with a β-ketoester

  • Introduction of a nitrogen source (often an amine or ammonia)

  • Cyclization under acidic or basic conditions

  • Protection of the nitrogen with a benzyloxycarbonyl (Cbz) group

This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate may employ optimized reaction conditions including:

  • High-pressure reactors to improve reaction efficiency

  • Continuous flow systems for scalable production

  • Advanced purification techniques such as crystallization or chromatography

  • Quality control measures to ensure consistent product specifications

These industrial approaches aim to maximize yield while maintaining high purity standards required for research applications.

Mechanism of Action

The biological effects of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate likely stem from specific molecular interactions that influence cellular processes.

Cellular Pathways

The compound's effects are likely mediated through:

  • Signal transduction pathways

  • Gene expression regulation

  • Metabolic activity modulation

The specific cellular responses would depend on the concentration, exposure duration, and the particular biological system under investigation.

Comparative Analysis

Understanding how benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate relates to similar compounds provides valuable context for assessing its potential applications and properties.

Comparison with Related Dihydropyridines

Well-known dihydropyridines such as nifedipine, amlodipine, and nicardipine are established calcium channel blockers with therapeutic applications in cardiovascular medicine. The structural differences between these compounds and benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate include:

CompoundKey Structural DifferencesPrimary Applications
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylateCbz protecting group, propyl at position 2Research compound
NifedipineDimethyl ester groups, nitro substituentAntihypertensive
AmlodipineAminoethoxy methyl ester, chlorophenyl groupLong-acting calcium channel blocker
NicardipineComplex ester linkage, nitrophenyl groupCerebral vasodilator

These structural variations likely confer different pharmacokinetic properties, receptor binding affinities, and biological activities to benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate compared to the clinically used dihydropyridines.

Hazard CategoryClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

These classifications indicate that the compound requires appropriate handling precautions to minimize health risks .

Precautionary Measures

When handling benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, the following safety measures are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection

  • Work in a well-ventilated area or fume hood

  • Avoid contact with skin, eyes, and respiratory system

  • Follow institutional and regulatory guidelines for chemical handling and disposal

Research Applications

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate has specific applications in research contexts, primarily as a building block or intermediate in organic synthesis and medicinal chemistry investigations.

Synthetic Chemistry

In synthetic chemistry, the compound may serve as:

  • An intermediate in the synthesis of more complex dihydropyridine derivatives

  • A model compound for studying reaction mechanisms

  • A precursor for structure-activity relationship studies in drug discovery

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